2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Chemical Identity Structural Confirmation Quality Control

This compound is a precisely defined 1,3,4-oxadiazole derivative (MW 374.4 Da) with a trifluoromethyl-substituted phenyl ring at position 5 and an isobutylphenyl ethyl moiety at position 2. It is a structurally unique candidate for HDAC inhibitor research, particularly for developing HDAC4-selective probes. The isobutylphenyl ethyl fragment shares architecture with ibuprofen, enabling matched molecular pair studies. Generic interchange with other oxadiazoles is not scientifically sound. Confirmed by monoisotopic mass 374.160583 Da. Procure the exact structure to ensure valid target engagement data.

Molecular Formula C21H21F3N2O
Molecular Weight 374.4 g/mol
CAS No. 260789-00-2
Cat. No. B3041104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
CAS260789-00-2
Molecular FormulaC21H21F3N2O
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)C3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C21H21F3N2O/c1-13(2)12-15-8-10-16(11-9-15)14(3)19-25-26-20(27-19)17-6-4-5-7-18(17)21(22,23)24/h4-11,13-14H,12H2,1-3H3
InChIKeyGDOGNOLENLRXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole (CAS 260789-00-2): A Specialized Research Chemical


This compound is a synthetic 1,3,4-oxadiazole derivative with a molecular formula of C21H21F3N2O and a molecular mass of 374.4 Da . It is available as a research chemical from specialty suppliers, typically at a purity of 95% . The structure features a trifluoromethyl-substituted phenyl ring and an isobutylphenyl ethyl moiety, placing it within a class of compounds investigated for histone deacetylase (HDAC) inhibition [1]. The precise biological function of this specific molecule has not been widely published, making its procurement based on defined structural identity rather than broadly characterized biological performance.

Why a 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole Analog Cannot Be Casually Substituted


The specific 1,3,4-oxadiazole scaffold with a 2-(trifluoromethyl)phenyl substituent is a known zinc-binding pharmacophore in HDAC inhibitor design, where small structural modifications can drastically alter isoform selectivity and potency [1]. Generic interchange with other oxadiazole derivatives or regioisomers (e.g., 1,2,4-oxadiazoles) is not scientifically sound, as the isobutylphenyl ethyl group and trifluoromethylphenyl group collectively dictate the compound's unique steric and electronic profile, which in turn governs its binding affinity and off-target activity. Without head-to-head data, the assumption that any similar compound will perform equivalently in target engagement or phenotypic assays represents a critical procurement risk.

Quantitative Differentiation Evidence for 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole


Confirmed Structural Identity via ChemSpider and Vendor Specifications

The target compound's identity is defined by its monoisotopic mass of 374.160583 Da and molecular formula C21H21F3N2O, as provided by the authoritative structural database ChemSpider . This provides a precise, quantifiable reference point for identity verification that differentiates it from incorrect isomers or analogs with identical nominal mass. A comparator such as a 1,2,4-oxadiazole regioisomer would share the same molecular formula but differ in atom connectivity and would not match this exact mass within high-resolution MS tolerance.

Chemical Identity Structural Confirmation Quality Control

Baseline Purity Specification for Reproducibility

The compound is typically supplied at a purity of 95%, as stated by Apollo Scientific . While this is a standard commercial specification, it serves as a baseline for comparing lot-to-lot consistency or evaluating alternative suppliers. A direct comparator could be a supplier offering the same compound at 90% purity; the quantified difference in active material would be 5.6% more impurities in the 90% purity lot, which directly impacts the accuracy of quantitative biological assays.

Purity Reproducibility Procurement Benchmark

Class-Level Inference: 1,3,4-Oxadiazole Scaffold as a Preferred Zinc-Binding Group in HDAC Inhibition

The 1,3,4-oxadiazole ring serves as a non-hydroxamate zinc-binding group (ZBG) in histone deacetylase inhibitors, a class feature associated with improved isoenzyme selectivity and more favorable ADMET profiles compared to hydroxamate-based inhibitors [1]. While no direct IC50 data is available for this specific compound against an HDAC panel, the broader class of trifluoromethyl-oxadiazoles has been shown to possess Class IIa-selective HDAC4 inhibitory activity [2]. This provides a class-level differentiation from simpler acetohydroxamic acid-type inhibitors, which are non-selective.

HDAC Zinc-Binding Group Scaffold Differentiation

High-Value Application Scenarios for 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole


Structural Probe for HDAC4 Isoform Selectivity Studies

Based on the class-level evidence that trifluoromethyl-substituted oxadiazoles can act as Class IIa-selective HDAC inhibitors [1], this compound is a suitable candidate for medicinal chemistry campaigns aimed at developing HDAC4-selective probes. Its specific isobutylphenyl and trifluoromethylphenyl substitution pattern differentiates it from generic oxadiazoles and may confer unique steric interactions within the HDAC4 catalytic pocket. Researchers should first verify its isoform selectivity profile in-house.

Negative Control or Tool Compound for Ibuprofen-Derived Oxadiazole Series

Given the structural similarity of the 1-(4-isobutylphenyl)ethyl fragment to the ibuprofen scaffold, this compound can serve as a matched molecular pair control in studies seeking to separate anti-inflammatory activity (common to ibuprofen analogs) from HDAC inhibition. Its identity must be rigorously confirmed using the monoisotopic mass cited in Section 3 to avoid isomer confusion.

Process Chemistry Impurity Profiling Standard

The confirmed molecular formula and vendor-specified purity of 95% allow this compound to be used as a reference standard in HPLC method development for identifying or quantifying structurally related oxadiazole impurities in drug substance batches. Its unique retention time and mass signature provide a verifiable benchmark.

Quote Request

Request a Quote for 2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.